2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine
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Overview
Description
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine is an organic compound that features a pyridine ring substituted with a sulfanyl group linked to a 2,5-dimethylphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine typically involves the reaction of 2,5-dimethylbenzyl chloride with 4-methylpyridine-2-thiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiol group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors. These methods would involve careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and pyridine moieties. These interactions may modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyridine ring.
Methyl 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}benzoate: Similar structure but with a benzoate ester moiety.
Uniqueness
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine is unique due to the presence of both a pyridine ring and a sulfanyl group linked to a dimethylphenylmethyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
81167-55-7 |
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Molecular Formula |
C15H17NS |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-4-methylpyridine |
InChI |
InChI=1S/C15H17NS/c1-11-4-5-13(3)14(8-11)10-17-15-9-12(2)6-7-16-15/h4-9H,10H2,1-3H3 |
InChI Key |
XSRFIVXJJNMTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=CC(=C2)C |
Origin of Product |
United States |
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